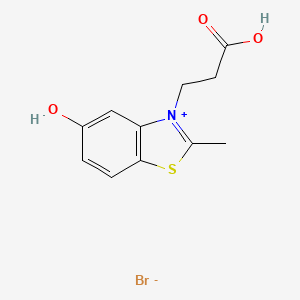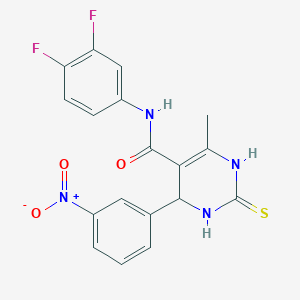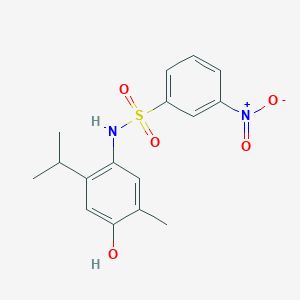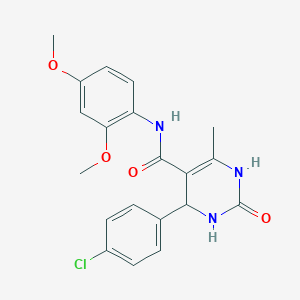
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide
Overview
Description
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow water-soluble compound used in biochemical and cell biology research. It is a tetrazolium salt that is widely used in cell viability assays to determine the metabolic activity of cells. MTT is a widely used compound in cell biology research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mechanism of Action
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide is reduced to formazan by mitochondrial enzymes in viable cells. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are involved in the electron transport chain and oxidative phosphorylation. The reduction of this compound is a measure of the metabolic activity of cells and reflects the integrity of the mitochondrial function. The assay is sensitive to changes in mitochondrial function and can detect changes in cell viability due to drug toxicity, oxidative stress, or mitochondrial dysfunction.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. It is a water-soluble compound that penetrates the cell membrane and is reduced to formazan by mitochondrial enzymes. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are involved in the electron transport chain and oxidative phosphorylation. The assay is sensitive to changes in mitochondrial function and can detect changes in cell viability due to drug toxicity, oxidative stress, or mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide assay is a reliable and sensitive method for measuring cell viability. It is a simple and inexpensive assay that can be performed in a microplate format. The assay is compatible with a wide range of cell types and can be used to measure the viability of adherent and non-adherent cells. The assay is also compatible with a wide range of drugs and can be used to screen for drug toxicity or efficacy. However, the assay has some limitations, including the potential for false-positive or false-negative results due to interference from other compounds or experimental conditions. The assay is also dependent on the activity of mitochondrial dehydrogenases, and changes in mitochondrial function can affect the results.
Future Directions
For 3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide research include the development of new derivatives with improved sensitivity and selectivity. The assay can also be combined with other assays to provide a more comprehensive assessment of cell viability and function. The assay can also be used to study the mechanism of action of drugs and to identify new targets for drug discovery. The assay can also be used to study the role of mitochondrial function in disease and aging. Overall, this compound assay is a valuable tool in cell biology research and continues to have a significant impact on biomedical research.
Scientific Research Applications
3-(2-carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium bromide is widely used in cell viability assays to determine the metabolic activity of cells. The assay is based on the reduction of this compound by mitochondrial enzymes to formazan, a purple-colored product that can be quantified spectrophotometrically. The amount of formazan formed is proportional to the number of viable cells in the culture. This compound assay is a reliable and sensitive method for measuring cell viability and is widely used in drug discovery, toxicology, and cancer research.
properties
IUPAC Name |
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.BrH/c1-7-12(5-4-11(14)15)9-6-8(13)2-3-10(9)16-7;/h2-3,6H,4-5H2,1H3,(H-,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNEJUGKKCKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)O)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine](/img/structure/B3964832.png)

![2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3964848.png)
![diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3964870.png)

![ethyl 2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964880.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964886.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3964887.png)

![methyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3964905.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964909.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B3964920.png)
